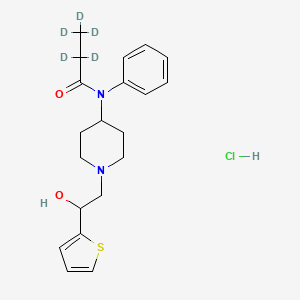

N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5,monohydrochloride

説明

N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride (CAS: 1474-34-6), also known as β-Hydroxythiofentanyl-d5, is a deuterated synthetic opioid derivative structurally related to fentanyl. Its core features include:

- Piperidine scaffold: A 4-piperidinyl moiety substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl group at the 1-position.

- Functional groups: An N-phenylpropanamide group and a deuterium (d5) label, likely at the propanamide methyl group, enhancing metabolic stability for research applications .

- Counterion: Monohydrochloride salt, improving solubility for pharmacological studies.

This compound is primarily utilized in analytical and metabolic research due to its deuterium labeling, which aids in tracking pharmacokinetic pathways and distinguishing it from non-deuterated analogs in mass spectrometry .

特性

CAS番号 |

2747917-90-2 |

|---|---|

分子式 |

C20H27ClN2O2S |

分子量 |

400.0 g/mol |

IUPAC名 |

2,2,3,3,3-pentadeuterio-N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H/i1D3,2D2; |

InChIキー |

DDRHCFSCZKRXNT-LUIAAVAXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |

正規SMILES |

CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride involves several steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a thiophene derivative reacts with the piperidine ring.

Hydroxylation: The hydroxyl group is added to the thiophene ring through an oxidation reaction.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenylpropanamide group

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Oxidation: The compound undergoes oxidation reactions, particularly during the hydroxylation step.

Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

Substitution: Substitution reactions are employed to introduce the thiophene group and other substituents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Thiophene derivatives, phenylpropanamide

Major Products

The major products formed from these reactions include various intermediates that eventually lead to the final compound, N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride .

科学的研究の応用

This compound has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.

Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.

Industry: Utilized in the development of new synthetic opioids and in the study of drug metabolism and pharmacokinetics

作用機序

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .

類似化合物との比較

Table 1: Key Structural Differences Among Fentanyl Analogs

*Estimated based on deuterium substitution and HCl counterion.

Key Observations :

- Deuterium labeling (d5) differentiates it from non-deuterated analogs like β-Hydroxythiofentanyl, enabling precise metabolic tracking .

- Unlike W-18 (a sulfonamide derivative), the target compound retains the classic fentanyl propanamide backbone, suggesting higher μ-opioid receptor affinity .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacodynamic and Pharmacokinetic Profiles

Key Findings :

- The target compound’s deuterium substitution slows hepatic metabolism, extending its half-life in vitro compared to non-deuterated analogs .

- Thiophene vs.

- Unlike W-15 and W-18, which exhibit negligible opioid activity, the target compound’s structural alignment with fentanyl suggests potent μ-opioid agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。